molecular formula C7H6FNO5S B6588420 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride CAS No. 2229258-20-0

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B6588420
CAS No.: 2229258-20-0
M. Wt: 235.2
InChI Key:
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Description

3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of benzene, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 3-methoxybenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino acid residues in proteins. This reactivity can be exploited to design enzyme inhibitors that covalently modify the active sites of target enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions.

Properties

CAS No.

2229258-20-0

Molecular Formula

C7H6FNO5S

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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